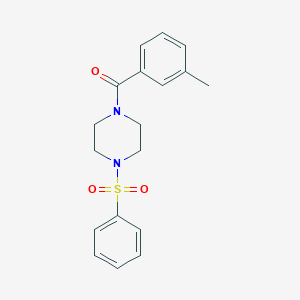

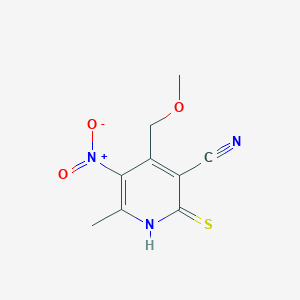

![molecular formula C21H29N3OS B5601327 3,5,7-trimethyl-2-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5601327.png)

3,5,7-trimethyl-2-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives often involves strategies for constructing the indole core, followed by functionalization at specific positions on the indole scaffold. For example, the metal-free catalyzed oxidative trimerization of indoles using NaNO2 allows for the construction of quaternary carbon centers at the C2 position of indoles, providing a methodology for the direct generation of complex indole derivatives (Xue et al., 2014). Another approach involves the palladium-catalyzed one-pot three- or four-component coupling of aryl iodides, alkynes, and amines through C-N bond cleavage, offering an efficient synthesis of N-substituted indole derivatives (Hao et al., 2014).

Scientific Research Applications

Novel Serotonin Receptor Antagonists

The discovery and development of indole derivatives as serotonin 6 (5-HT6) receptor antagonists for the potential treatment of cognitive disorders like Alzheimer's disease highlight the therapeutic potential of these compounds. One example is the optimization of a series of 3-(piperazinylmethyl) indole derivatives, leading to a clinical candidate with high affinity and selectivity for human 5-HT6R, demonstrating preclinical efficacy in cognitive enhancement (Nirogi et al., 2017).

Antituberculosis Activity

Synthesis and evaluation of indole-2,3-dione derivatives for antituberculosis activity highlight the potential of indole scaffolds in addressing infectious diseases. A series of 5-fluoro-1H-indole-2,3-dione derivatives, including morpholino and piperidinomethyl thiosemicarbazones, were synthesized and showed significant inhibitory activity against Mycobacterium tuberculosis, suggesting their potential as novel antituberculosis agents (Karalı et al., 2007).

Synthesis of Complex Molecules

The use of indole derivatives in cascade reactions for the efficient assembly of complex molecules, such as polysubstituted piperidino[1,2-a]indoline compounds, showcases the versatility of indole-based structures in synthetic chemistry. These compounds, obtained with good yields and excellent enantioselectivities, demonstrate the utility of indole derivatives in the construction of molecules with potential biological activity (Zhao et al., 2014).

Enzyme Inhibition

The inhibitory effects of isatin Mannich bases, including derivatives with piperidinyl and morpholinyl moieties, on carbonic anhydrases and cholinesterase enzymes, highlight the potential of indole derivatives in developing inhibitors for these enzymes. These compounds demonstrated significant inhibition, suggesting their utility in therapeutic applications such as managing conditions related to enzyme dysfunction (Ozgun et al., 2016).

properties

IUPAC Name |

(4-thiomorpholin-4-ylpiperidin-1-yl)-(3,5,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3OS/c1-14-12-15(2)19-18(13-14)16(3)20(22-19)21(25)24-6-4-17(5-7-24)23-8-10-26-11-9-23/h12-13,17,22H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZVZPPCOSKHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC(CC3)N4CCSCC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

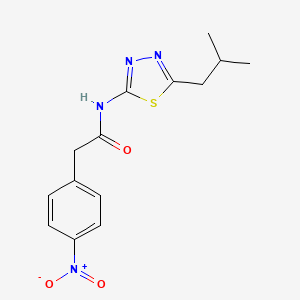

![4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601253.png)

![3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)

![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5601271.png)

![1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5601276.png)

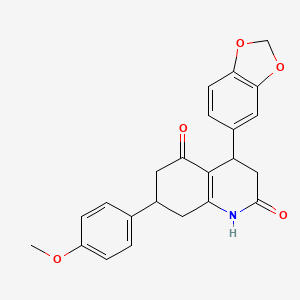

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5601294.png)

![1-(2-chlorophenyl)-4-[(2,3-dimethoxyphenyl)acetyl]-2-piperazinone](/img/structure/B5601312.png)

![3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5601314.png)

![2-{3-oxo-3-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5601334.png)

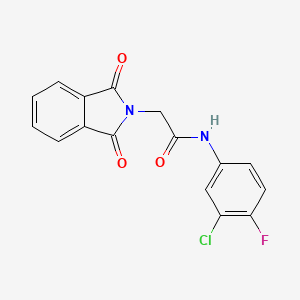

![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5601346.png)